4-(2-Oxopropyl)benzoic acid

Descripción

Structural Classification and Chemical Significance of 4-(2-Oxopropyl)benzoic Acid within Benzoic Acid Derivatives

This compound is classified as a derivative of benzoic acid, which is an aromatic carboxylic acid. ontosight.ai Specifically, it is a para-substituted benzoic acid, with a 2-oxopropyl group attached to the fourth carbon of the benzene (B151609) ring, opposite the carboxyl group. nih.gov This structure places it within the family of keto-carboxylic acids, organic compounds that possess both a ketone and a carboxylic acid functional group. wikipedia.org

The chemical significance of this compound stems from its bifunctional nature. The carboxylic acid group can undergo typical reactions such as esterification, while the ketone group allows for reactions like nucleophilic addition, reduction to an alcohol, and the formation of hydrazone bonds. researchgate.net This dual reactivity makes it a valuable synthetic intermediate. For instance, the ketone functionality is particularly useful for conjugation chemistry, such as linking it to other molecules to create pH-sensitive systems. This property is a key differentiator from other benzoic acid derivatives that may have different functional groups like chloro or nitro substituents.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 15482-54-9 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | This compound |

| InChIKey | FLZUYXUBDVKWPO-UHFFFAOYSA-N |

| Synonyms | (4-CARBOXYPHENYL)ACETONE, p-Acetonylbenzoic acid |

Data sourced from PubChem CID 576244. nih.gov

Historical Context and Evolution of Research on Keto-Carboxylic Acids

Keto-carboxylic acids, or keto acids, are a class of organic compounds that have been known for centuries and are significant in both organic chemistry and biochemistry. wikipedia.orgacs.org The reaction to convert carboxylic acids into ketones was described as early as 1612. researchgate.netacs.org Throughout history, this transformation has been rediscovered multiple times by different chemists. researchgate.netacs.org One of the well-known versions of this process is the Dakin–West reaction, reported in 1928, which applies to α-amino acids. researchgate.netacs.org

Research into keto acids has evolved significantly over time. Initially focused on fundamental synthesis and reactivity, the field has expanded to explore their roles in biological processes and their applications in materials science and pharmaceuticals. acs.orgmdpi.com For example, α-keto acids are crucial intermediates in metabolic pathways like the Krebs cycle and glycolysis. wikipedia.org

The synthesis of keto acids has also seen considerable advancement. Traditional methods like Friedel-Crafts acylation and Grignard reactions have been supplemented by more modern techniques, including metal-catalyzed bicarbonylation and electrochemical synthesis, which can offer improved selectivity and more environmentally friendly reaction conditions. mdpi.com The study of keto acids in extraterrestrial materials, such as carbonaceous meteorites, has also provided insights into prebiotic chemistry. nasa.gov

Overview of Key Academic Research Trajectories for this compound

Contemporary research on this compound is diverse, with significant investigations in biocatalysis and medicinal chemistry. One major area of study involves its use as a substrate for enzymes. For example, the cytochrome P450 enzyme CYP199A4 from the bacterium Rhodopseudomonas palustris HaA2 has been shown to regioselectively hydroxylate this compound to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid, an α-hydroxyketone. rcsb.org High-resolution X-ray crystal structures of the enzyme bound to the substrate have been determined, providing a basis for understanding the biochemical observations related to substrate binding and activity. rcsb.org

Another significant research trajectory is its application in the development of prodrugs and drug delivery systems. The ketone group of this compound can be used to form pH-sensitive hydrazone bonds, allowing for the creation of conjugates that can release a drug under specific acidic conditions, such as those found in tumor tissues. Research has also explored derivatives of this compound, such as 4-(2,2-dimethyl-1-oxopropyl)benzoic acid, as prodrugs for hypoglycemic agents that work by inhibiting hepatic gluconeogenesis. nih.gov

Furthermore, derivatives of this compound have been synthesized and analyzed for their spectral properties. researchgate.netresearchgate.net Studies have correlated the infrared and NMR spectral data of substituted styryl (E)-4-((2-oxopropyl)diazenyl)benzoic acids with Hammett substituent constants to understand the effects of substituents on the spectral frequencies. researchgate.net This fundamental research helps in understanding the structure-property relationships of these molecules.

A summary of key research findings is presented in the table below.

| Research Area | Key Finding | Reference |

| Biocatalysis | This compound is regioselectively hydroxylated by CYP199A4 to form an α-hydroxyketone metabolite. The crystal structure of the enzyme-substrate complex has been solved. | rcsb.org |

| Drug Delivery | The compound can be conjugated to drugs via pH-sensitive hydrazone bonds for targeted release in acidic environments. | |

| Prodrugs | A related derivative, 4-(2,2-dimethyl-1-oxopropyl)benzoic acid, is a prodrug for a potent hypoglycemic agent. | nih.gov |

| Spectroscopy | The spectral data of various derivatives have been correlated with Hammett constants to study substituent effects. | researchgate.netresearchgate.net |

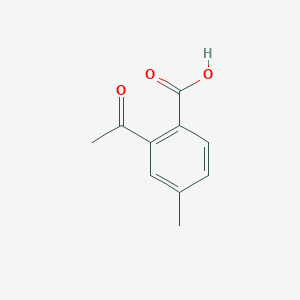

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-acetyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)9(5-6)7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSIURTYYPSEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935073 | |

| Record name | 2-Acetyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15482-54-9 | |

| Record name | 2-Acetyl-p-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Utility of 4 2 Oxopropyl Benzoic Acid

Targeted Organic Synthesis Strategies for 4-(2-Oxopropyl)benzoic acid

The creation of this compound can be achieved through several synthetic routes, often involving multiple steps to construct the desired molecular framework.

Conventional Multi-Step Synthesis Pathways

One established method for synthesizing this compound involves a Grignard reaction followed by oxidation. This process starts with a formylated intermediate which undergoes a Grignard reaction with methyl magnesium bromide in anhydrous tetrahydrofuran (B95107) (THF). The resulting secondary alcohol, 4-(2-hydroxypropyl)benzoic acid methyl ester, is then oxidized using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to yield this compound methyl ester. The final step is the hydrolysis of the ester with aqueous sodium hydroxide (B78521) to produce the free carboxylic acid.

Another documented pathway involves the condensation of glyoxylic acid with this compound under controlled thermal conditions (75–80°C for 5 hours), which results in the formation of di-acid intermediates.

These multi-step syntheses allow for the controlled construction of the target molecule from readily available starting materials. The choice of pathway often depends on factors such as desired yield, purity requirements, and the availability of specific reagents and equipment.

Utilization of this compound in Complex Molecular Architectures

The structure of this compound, featuring both a carboxylic acid and a ketone functional group, makes it a valuable building block for the synthesis of more complex molecules. Its bifunctionality allows for a range of chemical modifications, including oxidation, reduction, and substitution reactions.

In the pharmaceutical industry, this compound serves as a key intermediate in the development of new therapeutic agents. ontosight.ai Its structure is incorporated into larger molecules to modulate their biological activity. For instance, it has been investigated as a precursor in the synthesis of drugs and has been noted for its potential antibacterial properties. The compound and its derivatives are also explored in agrochemical synthesis. lookchem.comresearchgate.net

The unique properties of this compound lend themselves to applications in materials science, particularly in the development of polymer conjugates. It can be integrated into polymers, such as HPMA copolymers, to create advanced drug delivery systems. cuni.cz In these systems, it can act as a linker that connects a therapeutic agent to the polymer backbone, often via a pH-sensitive bond. This allows for the controlled release of the drug in specific environments, such as the acidic microenvironment of tumors.

Biotransformation and Enzymatic Synthesis Approaches Involving this compound

In addition to traditional chemical synthesis, biological methods are being explored for the production and modification of this compound.

Microbial and Fungal Biotransformation Processes

Certain microorganisms, including fungi and bacteria, have been shown to metabolize or produce compounds structurally related to this compound. For example, 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid is a known secondary metabolite in some filamentous fungi like Aspergillus flavus and Aspergillus oryzae. smolecule.com These natural production pathways, often involving complex polyketide synthase (PKS) enzymes, highlight the potential for using microbial fermentation to produce this and related compounds. smolecule.com

The bacterium Rhodopseudomonas palustris HaA2 possesses a cytochrome P450 monooxygenase enzyme, CYP199A4, which can catalyze the hydroxylation of this compound. acs.orgresearchgate.netrcsb.org This enzymatic reaction regioselectively adds a hydroxyl group to the molecule, producing 4-(1-hydroxy-2-oxopropyl)benzoic acid with high stereoselectivity. acs.orgrcsb.orgnih.gov This biotransformation offers a green and highly specific alternative to chemical hydroxylation methods. Research has also shown that variants of this enzyme can catalyze further reactions, such as C-C bond cleavage. acs.orgrcsb.org

Enzyme-Mediated Preparations of this compound Analogs

The use of enzymes in the synthesis of complex organic molecules offers significant advantages, including high selectivity and mild reaction conditions. Researchers have explored various enzyme systems for the preparation of analogs of this compound, demonstrating the versatility of biocatalysis in generating valuable chemical entities.

Hydroxylation and C-C Bond Cleavage via Cytochrome P450

The heme-containing enzyme cytochrome P450 CYP199A4, from the bacterium Rhodopseudomonas palustris HaA2, has been effectively utilized for the regioselective hydroxylation of this compound. nih.govresearchgate.netnih.gov This wild-type (WT) enzyme catalyzes the formation of the α-hydroxyketone metabolite, 4-(1-hydroxy-2-oxopropyl)benzoic acid, with high stereoselectivity. researchgate.netnih.gov The reaction is supported by a class I electron transfer chain consisting of a [2Fe-2S] ferredoxin (HaPux) and a flavin-dependent ferredoxin reductase (HaPuR), which facilitates heme reduction using NADH. mdpi.com

Interestingly, while WT CYP199A4 efficiently catalyzes the initial hydroxylation, it does not promote subsequent carbon-carbon bond cleavage. nih.govnih.gov However, through protein engineering, specifically by mutating the phenylalanine residue at position 182, researchers have unlocked this catalytic capability. The F182L and F182A mutants of CYP199A4 have been shown to catalyze the C-C bond cleavage of the initially formed α-hydroxyketone. nih.govnih.gov The F182A variant, in particular, can facilitate both the hydroxylation and the C-C bond cleavage in a single reaction vessel using hydrogen peroxide as the oxidant. nih.govnih.gov Molecular dynamics simulations suggest that the smaller residues in the mutants permit the substrate to approach the ferric-peroxo intermediate more closely, enabling the lyase transition state. nih.gov

The table below summarizes the key findings of the CYP199A4-catalyzed reactions.

| Enzyme Variant | Substrate | Product(s) | Key Findings |

| WT CYP199A4 | This compound | 4-(1-Hydroxy-2-oxopropyl)benzoic acid | Regioselective and stereoselective hydroxylation to the α-hydroxyketone. No C-C bond cleavage observed. nih.govresearchgate.netnih.gov |

| F182L-CYP199A4 | 4-(1-Hydroxy-2-oxopropyl)benzoic acid | Terephthalic acid | Catalyzes the C-C bond cleavage of the α-hydroxyketone metabolite. nih.govnih.gov |

| F182A-CYP199A4 | This compound | 4-(1-Hydroxy-2-oxopropyl)benzoic acid and subsequently Terephthalic acid | Performs both the initial hydroxylation and the subsequent C-C bond cleavage in a single reaction using H₂O₂. nih.govnih.gov |

Transketolase-Catalyzed Synthesis of a Positional Isomer

In a different enzymatic approach, transketolase (TK) has been employed to synthesize a positional isomer, 3-(1-hydroxy-2-oxopropyl) benzoic acid. This synthesis involves the reaction of 3-formyl benzoic acid with pyruvate (B1213749). researchgate.netdntb.gov.ua The wild-type E. coli transketolase exhibits very low activity for this transformation. dntb.gov.ua However, through targeted protein engineering, significant improvements in catalytic efficiency have been achieved.

Initial efforts led to the "3M" variant (S385Y/D469T/R520Q) which showed activity with 3-formylbenzoic acid (3-FBA) when using hydroxypyruvate as the donor substrate. researchgate.net A separate lineage of mutants, including the "6M" variant, was developed to accept pyruvate as the donor, but these showed low activity with 3-FBA. researchgate.net Combining mutations from these two lineages proved challenging but ultimately successful. By creating small libraries of variants based on key mutational sites, researchers have developed highly active TK variants. For instance, variants designated as TK-1, TK-2, TK-3, and TK-5C showed markedly increased conversion rates for the reaction between 3-FBA and pyruvate compared to the wild-type and earlier variants. researchgate.net These engineered enzymes demonstrate how biocatalyst engineering can expand the substrate scope and create novel synthetic routes to complex molecules. One study reported up to a 630-fold increase in kcat for the reaction with 3-formylbenzoic acid and pyruvate using this approach. nih.govresearchgate.net

The following table presents data on the performance of engineered E. coli transketolase variants.

| Enzyme Variant | Acceptor Substrate | Donor Substrate | Specific Activity (µmol/mg·min) | kcat (s⁻¹) | % Conversion (24h) |

| TK-WT | 3-Formylbenzoic acid | Pyruvate | - | - | No conversion |

| 6M | 3-Formylbenzoic acid | Pyruvate | - | - | 2.5% |

| TK-1 | 3-Formylbenzoic acid | Pyruvate | 400x higher than 6M | 2-3x higher than TK-3/TK-5C | >40% |

| TK-3 | 3-Formylbenzoic acid | Pyruvate | Significantly increased | - | >40% |

| TK-5C | 3-Formylbenzoic acid | Pyruvate | Significantly increased | - | >40% |

Mechanistic Investigations of Chemical Transformations Involving 4 2 Oxopropyl Benzoic Acid

Enzyme-Catalyzed Oxidative Reactions: Focus on Cytochrome P450 Monooxygenases (CYPs)

The bacterial enzyme CYP199A4, originating from Rhodopseudomonas palustris HaA2, serves as a model system for studying the function and mechanism of Cytochrome P450 enzymes. nih.gov Its natural role involves the oxidative demethylation of 4-methoxybenzoic acid to 4-hydroxybenzoic acid. nih.gov This enzyme demonstrates versatility by catalyzing a range of reactions on various para-substituted benzoic acids, including epoxidation, sulfoxidation, and desaturation, in addition to hydroxylation. nih.gov

Regioselective Hydroxylation of 4-(2-Oxopropyl)benzoic acid by CYP199A4

CYP199A4 has been shown to catalyze the regioselective hydroxylation of this compound. nih.govacs.orgillinois.edu This reaction specifically targets the α-carbon of the oxopropyl group, leading to the formation of an α-hydroxyketone metabolite. nih.gov The high regioselectivity of this hydroxylation is a notable characteristic of the enzyme's catalytic activity. nih.govacs.orgillinois.edu

The primary product of the CYP199A4-catalyzed hydroxylation of this compound is 4-(1-Hydroxy-2-oxopropyl)benzoic acid. nih.govacs.orgillinois.edu This transformation is achieved with high stereoselectivity. nih.govacs.orgillinois.edu Interestingly, while the wild-type CYP199A4 efficiently catalyzes this hydroxylation, it does not proceed to cleave the C-C bond of the resulting α-hydroxyketone. nih.govacs.orgillinois.edu The reaction demonstrates a high coupling efficiency, indicating a low level of uncoupling side reactions and efficient use of reducing equivalents. nih.govresearchgate.net

The hydroxylation of this compound by CYP199A4 proceeds with high enantioselectivity, meaning one enantiomer of the product is preferentially formed. nih.govmdpi.com However, the specific predominant enantiomer has not been definitively clarified by experimental results alone. mdpi.com Molecular dynamics (MD) simulations have been employed to investigate this aspect further. While initial MD simulations suggested minimal selectivity for one enantiomer of 4-(1-Hydroxy-2-oxopropyl)benzoic acid, further analysis is needed to conclusively determine the enantiospecificity of the reaction. nih.govmdpi.com

CYP199A4 exhibits a degree of substrate specificity, with para-substituted benzoic acids being good substrates. nih.gov The binding of the substrate within the active site is crucial for catalysis. X-ray crystal structures of CYP199A4 in complex with this compound have been determined, providing a structural basis for understanding substrate binding and the observed reactivity. nih.govacs.orgillinois.edurcsb.org In the bound state, the carbonyl oxygen of this compound is positioned approximately 3.1 Å from the heme iron. nih.gov

Enzyme-Mediated C–C Bond Cleavage Pathways

While wild-type CYP199A4 is proficient at hydroxylation, it does not typically catalyze C-C bond cleavage (lyase) reactions on the resulting α-hydroxyketones. nih.govacs.orgillinois.edu However, strategic mutations in the enzyme's active site can unlock this catalytic capability.

Molecular dynamics simulations predicted that replacing the phenylalanine residue at position 182 with a smaller amino acid, such as leucine (B10760876) (F182L) or alanine (B10760859) (F182A), could facilitate C-C bond cleavage. nih.govacs.orgillinois.edu These mutations are thought to allow the substrate to approach the ferric-peroxo intermediate more closely, which is necessary for the lyase transition state to form. nih.govacs.orgillinois.edu

Experimental studies have confirmed these predictions. The F182L and F182A variants of CYP199A4 were shown to catalyze the C-C bond cleavage of the α-hydroxyketone product formed from this compound. nih.govacs.orgillinois.edu In the case of the F182L mutant reacting with 4-(1-hydroxy-2-oxopropyl)benzoic acid, the α-hydroxyketone was fully consumed, and the predicted C-C cleavage product, terephthalic acid, was formed as the major product. nih.gov The F182A variant demonstrated the ability to perform both the initial hydroxylation and the subsequent C-C bond cleavage in a single reaction when using hydrogen peroxide as the oxidant. nih.govacs.orgillinois.edu

The switch in catalytic activity from hydroxylation to C-C bond cleavage is primarily determined by the structure of the enzyme's active site. nih.govnih.gov In the wild-type CYP199A4, the binding orientation of the α-hydroxyketone metabolite likely prevents the C-C bond cleavage reaction from occurring. nih.gov The bulky phenylalanine at position 182 appears to sterically hinder the necessary conformational arrangement for the lyase reaction. nih.gov

By substituting F182 with smaller residues like leucine or alanine, the active site becomes more accommodating, allowing the substrate to adopt a conformation conducive to C-C bond cleavage. nih.govacs.orgillinois.edu This highlights how subtle changes in the protein architecture can lead to significant diversification of catalytic function. The crystal structure of wild-type CYP199A4 bound to this compound reveals that the benzylic carbon, which is hydroxylated, is positioned further from the heme iron than the carbonyl carbon. nih.gov This initial binding mode is suitable for hydroxylation but not for the subsequent cleavage. The mutations at F182 likely permit a reorientation of the α-hydroxyketone product to bring the C-C bond into a catalytically competent position relative to the heme's reactive oxygen species.

Data Tables

Table 1: Catalytic Activities of CYP199A4 and its Mutants on this compound

| Enzyme Variant | Substrate | Primary Reaction | Product(s) |

| Wild-type CYP199A4 | This compound | Regioselective Hydroxylation | 4-(1-Hydroxy-2-oxopropyl)benzoic acid |

| F182L CYP199A4 | 4-(1-Hydroxy-2-oxopropyl)benzoic acid | C-C Bond Cleavage | Terephthalic acid |

| F182A CYP199A4 | This compound | Hydroxylation & C-C Bond Cleavage | 4-(1-Hydroxy-2-oxopropyl)benzoic acid, Terephthalic acid |

Comparative Analysis of Hydroxylation versus Desaturation Pathways in Enzymatic Oxidation

The enzymatic oxidation of this compound is a key area of research, particularly concerning the competitive pathways of hydroxylation and desaturation catalyzed by enzymes like cytochrome P450 (P450s). nih.gov These heme-containing monooxygenases are capable of activating molecular oxygen to perform challenging C-H bond oxidations. nih.govnih.gov

The process typically begins with the enzyme's active species, often a high-valent iron(IV)-oxo intermediate (Compound I), abstracting a hydrogen atom from the substrate. mdpi.com This creates a radical intermediate and an iron(IV)-hydroxo species. At this juncture, the reaction can diverge into two primary pathways:

Hydroxylation: The hydroxyl group from the iron complex "rebounds" onto the substrate radical, forming an alcohol product. mdpi.com In the case of this compound, the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to regioselectively hydroxylate the benzylic carbon (the C1' position) to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid. nih.govmdpi.com This reaction proceeds with high stereoselectivity and coupling efficiency. nih.gov

Desaturation: Instead of rebound, a second hydrogen atom is abstracted from the substrate, leading to the formation of an alkene (a double bond) and a water molecule. mdpi.comresearchgate.net

The balance between these two pathways is delicate and can be influenced by minor changes in the enzyme's active site. nih.gov Computational studies and experiments with P450 mutants have shown that the energy barriers for desaturation and hydroxylation can be very close. For instance, in the oxidation of a related compound, 4-propionylbenzoic acid, by CYP199A4, the energy barrier for desaturation was calculated to be only slightly higher (by 1.5 kcal/mol) than that for the hydroxyl rebound step. mdpi.comresearchgate.net The orientation of the substrate within the enzyme's active site, governed by specific amino acid residues, plays a crucial role in determining which pathway is favored. nih.gov For CYP199A4, molecular dynamics simulations suggest that mutations, such as F182L, can alter the substrate's position and impact the catalytic outcome. nih.govmdpi.com

Table 1: Enzymatic Oxidation Products of this compound and Related Compounds

| Enzyme | Substrate | Primary Pathway | Major Product | Reference |

|---|---|---|---|---|

| CYP199A4 (Wild-Type) | This compound | α-Hydroxylation | 4-(1-Hydroxy-2-oxopropyl)benzoic acid | nih.govmdpi.com |

| CYP199A4 (Wild-Type) | 4-Propionylbenzoic acid | α-Hydroxylation | 4-(2-Hydroxypropanoyl)benzoic acid | nih.gov |

| CYP199A4 F182L Mutant | 4-(1-Hydroxy-2-oxopropyl)benzoic acid | C-C Bond Cleavage (Lyase activity) | 4-Hydroxybenzoic acid | nih.gov |

Non-Enzymatic Chemical Reactivity of this compound

Beyond enzymatic catalysis, this compound undergoes a variety of non-enzymatic chemical reactions, primarily involving its ketone and carboxylic acid functional groups.

The ketone moiety of this compound is susceptible to reduction by common reducing agents. A standard method involves the use of sodium borohydride (B1222165) (NaBH₄) to convert the ketone into a secondary alcohol. This reaction typically results in the formation of racemic 4-(2-hydroxypropyl)benzoic acid, meaning a 1:1 mixture of the (R) and (S) enantiomers is produced. researchgate.net The lack of stereoselectivity is expected in the absence of a chiral catalyst or auxiliary, as the hydride can attack the planar carbonyl group from either face with equal probability.

Table 2: Non-Enzymatic Reduction of this compound

| Reactant | Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 4-(2-Hydroxypropyl)benzoic acid | Racemic mixture | researchgate.net |

The carboxylic acid group of this compound provides a ready handle for derivatization, most commonly through esterification. This transformation is valuable for modifying the compound's solubility and for use as a protective group in multi-step syntheses. univpancasila.ac.id For example, the ethyl ester, this compound ethyl ester, can be synthesized, which alters the polarity and reactivity of the carboxyl group. chemicalbook.com

Esterification can be achieved through several methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol. scribd.com

Beyond esterification, the compound's structure allows for other transformations. The ketone group enables reactions such as the formation of hydrazones, which can be used to link the molecule to other chemical entities, for instance, in the development of drug delivery systems. The aromatic ring can undergo electrophilic substitution reactions, though the conditions must be chosen carefully to avoid side reactions with the propyl side chain. The combination of these functional groups also allows for intramolecular reactions or more complex cyclization and annulation sequences to build diverse molecular skeletons like isoquinolones and isocoumarins. researchgate.net

Computational Chemistry and Molecular Modeling Studies on 4 2 Oxopropyl Benzoic Acid Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Enzyme-Substrate Interactions

Molecular dynamics simulations serve as a powerful computational microscope, providing detailed insights into the dynamic behavior of molecules over time. For 4-(2-oxopropyl)benzoic acid, MD simulations have been pivotal in understanding its conformational preferences and its interactions with enzymes, most notably the cytochrome P450 family.

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is crucial for the metabolism of a wide array of compounds. The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 has been a key focus of research involving this compound. rcsb.org

MD simulations have been employed to predict how this compound orients itself within the active site of CYP199A4. rcsb.org These simulations have successfully predicted the regioselective hydroxylation of the substrate. rcsb.org However, for the wild-type (WT) CYP199A4, MD simulations indicated that the substrate does not adopt an optimal orientation for subsequent C-C bond cleavage (lyase) activity. rcsb.org This prediction aligns with experimental observations that the wild-type enzyme is not an efficient catalyst for this lyase reaction. rcsb.org

Further computational studies on mutant forms of the enzyme, such as F182L-CYP199A4, have demonstrated how alterations in the active site can influence substrate binding and reactivity. researchgate.net MD simulations suggested that the F182L mutant would permit the substrate to approach the ferric-peroxo intermediate more closely, thereby facilitating the formation of the transition state required for the C-C bond cleavage reaction. rcsb.org This prediction was subsequently validated by experimental findings. rcsb.org

| Enzyme Variant | Predicted Activity | Rationale from MD Simulations | Experimental Observation |

| Wild-Type CYP199A4 | Regioselective hydroxylation | Substrate orientation not optimal for lyase activity | Good hydroxylation catalyst, poor lyase catalyst rcsb.org |

| F182L CYP199A4 | C-C bond cleavage (lyase) | Closer approach of substrate to ferric-peroxo intermediate | Catalyzes the cleavage reaction rcsb.org |

| F182A CYP199A4 | Hydroxylation and C-C bond cleavage | Not explicitly detailed | Catalyzes both hydroxylation and C-C bond cleavage rcsb.org |

The dynamic nature of this compound within the active site of CYP199A4 is a critical factor in determining its metabolic fate. MD simulations have revealed that while crystal structures provide a static picture of substrate binding, the reality in a biological environment is far more fluid. mdpi.com Although X-ray crystal structures of the wild-type CYP199A4 in complex with this compound show that the alkyl group to be hydroxylated is not oriented towards the active iron, the enzyme still catalyzes the hydroxylation. mdpi.com This suggests that the substrate undergoes conformational adjustments within the active site to achieve a productive orientation for the reaction to occur. mdpi.com

Recent MD simulation results have indicated a minimal selectivity preference for one enantiomer of this compound during its oxidation. mdpi.com This highlights the need for further investigation into the precise mechanisms that govern the high enantioselectivity observed in the hydroxylation reactions catalyzed by CYP199A4. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

To gain a more profound understanding of the chemical transformations that this compound undergoes, researchers have turned to hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These approaches combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein environment.

QM/MM simulations have been instrumental in mapping out the reaction pathways for the metabolism of this compound by CYP199A4. researchgate.net These studies have focused on elucidating the intricate details of C-C bond cleavage and hydroxylation reactions. researchgate.net By modeling the electronic rearrangements that occur during these transformations, researchers can identify key intermediates and transition state structures.

For instance, QM/MM MD simulations were conducted on the F182L mutant of CYP199A4 to understand how this mutation facilitates the C-C bond cleavage of the α-hydroxyketone product of this compound. researchgate.net These calculations can reveal the energetic barriers for different reaction steps and provide insights into how the enzyme stabilizes the transition state.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations provide a powerful tool for analyzing the energetic landscapes of chemical reactions.

In the context of the enzymatic catalysis of this compound, DFT calculations have been used to explore the factors that control the partitioning between hydroxylation and desaturation pathways in cytochrome P450 enzymes. researchgate.net These calculations can determine the relative energies of different intermediates and transition states, thereby predicting the most likely reaction pathway.

For example, DFT studies have investigated the bifurcation pathways from a C5 radical intermediate, showing a small energy barrier for a second hydrogen atom abstraction and a much higher barrier for an OH rebound. researchgate.net Such calculations are crucial for understanding the fine balance of factors that dictate the outcome of enzymatic reactions involving this compound.

Advanced Analytical and Structural Characterization of 4 2 Oxopropyl Benzoic Acid and Its Reaction Products

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the unambiguous identification and structural analysis of 4-(2-oxopropyl)benzoic acid and its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of this compound and its metabolites. nih.gov In the enzymatic oxidation of this compound by cytochrome P450 monooxygenase (CYP199A4), NMR analysis was crucial for identifying the resulting metabolite. nih.gov The product was unequivocally identified as 4-(1-hydroxy-2-oxopropyl)benzoic acid, formed through hydroxylation at the benzylic carbon of the substrate. nih.gov

The structural assignment is achieved by analyzing chemical shifts, coupling constants, and signal integrations. Quantum calculations of NMR chemical shifts, often using Density Functional Theory (DFT) methods, serve as a powerful complement to experimental data, enhancing the accuracy of spectral assignment and interpretation, especially for complex structures or when differentiating between closely related isomers. researchgate.net While specific ¹H NMR data for this compound itself is not detailed in the provided literature, analysis of related structures, such as its derivatives, demonstrates the power of this technique. For instance, the ¹H-NMR spectrum of methyl 3-nitro-4-(2-oxopropyl)benzoate shows distinct signals for the aromatic protons, the methylene (B1212753) protons, the methyl ester protons, and the acetyl methyl protons, allowing for a complete structural confirmation. chemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for a this compound Derivative Data based on the analysis of methyl 3-nitro-4-(2-oxopropyl)benzoate. chemicalbook.com

| Assignment | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR |

| Aromatic CH | δ: 8.75 (d), 8.24 (dd), 7.38 (d) | Data not available |

| Methylene (CH₂) | δ: 4.20 (s) | Data not available |

| Methyl Ester (OCH₃) | δ: 3.97 (s) | Data not available |

| Acetyl (CH₃) | δ: 2.35 (s) | Data not available |

This interactive table summarizes the NMR data for a derivative, illustrating how different protons in the molecule correspond to specific signals in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which are critical for determining the elemental composition and confirming the molecular formula of a compound. For this compound, the molecular formula is C₁₀H₁₀O₃, with a computed molecular weight of 178.18 g/mol . nih.gov HRMS techniques like Electrospray Ionization (ESI) can validate the molecular weights of the parent compound and its derivatives with high accuracy. rsc.org

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation patterns of a molecule. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides valuable information about the molecule's structure and connectivity. This is particularly useful in identifying unknown metabolites or degradation products. Although specific MS/MS fragmentation data for this compound is not extensively published, the general approach would involve analyzing the characteristic losses, such as the loss of water, carbon monoxide, or the carboxylic acid group, to piece together the structure of the analyte.

Table 2: Molecular Identity of this compound Data sourced from PubChem. nih.gov

| Identifier | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Exact Mass | 178.062994177 Da |

| InChIKey | FLZUYXUBDVKWPO-UHFFFAOYSA-N |

This interactive table provides the fundamental molecular properties of this compound, confirmed by mass spectrometry.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used to assess compound purity, monitor the progress of chemical reactions, and isolate products. For example, in the CYP199A4-catalyzed oxidation of this compound, HPLC was used to separate the substrate from its hydroxylated product, 4-(1-hydroxy-2-oxopropyl)benzoic acid, allowing for effective reaction monitoring. nih.gov The use of a gradient, such as 0–50% acetonitrile (B52724) in water, allows for the effective separation of these components. nih.gov

Furthermore, HPLC is employed to monitor compound stability by tracking the formation of degradation byproducts over time. The analysis of benzoic acid and its derivatives often utilizes reverse-phase columns with mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. ekb.egthermofisher.comust.edu Detection is commonly performed using a UV detector, often at a wavelength of around 254 nm. nih.gov

When reactions involving this compound produce chiral metabolites, Chiral HPLC is the definitive method for separating the enantiomers and determining the enantiomeric excess (ee). The hydroxylation of this compound by the CYP199A4 enzyme produces the chiral metabolite 4-(1-hydroxy-2-oxopropyl)benzoic acid. nih.gov Analytical HPLC using an enantioselective (chiral) column demonstrated that this enzymatic formation is highly stereoselective, yielding an enantiomeric excess of 94–95%. nih.gov

This technique is crucial for understanding the stereoselectivity of biocatalytic and chemical transformations. uma.es The separation relies on the differential interaction of the enantiomers with a chiral stationary phase. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the ee can be accurately calculated, which is a critical parameter in asymmetric synthesis and pharmaceutical research. uma.esnih.gov

Crystallographic Studies

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. A high-resolution X-ray crystal structure of this compound bound to its target enzyme, CYP199A4 from Rhodopseudomonas palustris HaA2, has been determined. nih.govacs.org This structure, deposited in the Protein Data Bank (PDB) with the accession code 8VL0, was resolved to 1.84 Å. rcsb.org

The crystallographic data revealed that in the enzyme's active site, the carbonyl oxygen of the substrate's oxopropyl group is positioned closer to the heme iron, while the methyl group points towards a hydrophobic residue. nih.gov This structural insight is invaluable for understanding the substrate binding orientation and for rationalizing the observed regioselectivity of the hydroxylation reaction. nih.gov While derivatives of this compound may exist in amorphous or resin-like states due to flexible side chains, obtaining a crystal structure of the parent compound, especially within a protein complex, provides unparalleled detail about its molecular conformation and interactions.

Table 3: Crystallographic Data for this compound Bound to CYP199A4 Data sourced from the Protein Data Bank (PDB ID: 8VL0). rcsb.org

| Parameter | Value |

| PDB ID | 8VL0 |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.84 Å |

| R-Value Work | 0.183 |

| R-Value Free | 0.222 |

| Ligand | This compound |

This interactive table summarizes the key experimental details for the crystal structure of this compound in complex with the CYP199A4 enzyme.

X-ray Diffraction Analysis of Enzyme-Substrate Complexes (e.g., CYP199A4/4-(2-Oxopropyl)benzoic Acid Complex, PDB CODE: 8VL0)

X-ray diffraction analysis serves as a powerful and indispensable technique in structural biology, offering atomic-level resolution of macromolecular structures. This method is particularly crucial in enzymology for visualizing the intricate interactions between an enzyme and its substrate. The resulting three-dimensional crystal structure of an enzyme-substrate complex can illuminate the precise binding orientation of the substrate, reveal conformational shifts within the enzyme that are induced by substrate binding, and identify the key amino acid residues that form the active site and are essential for catalysis. This detailed structural knowledge is fundamental to deciphering an enzyme's mechanism of action and provides a rational basis for designing specific inhibitors or engineering enzymes with novel functionalities.

The crystal structure of the wild-type CYP199A4 bound to this compound was determined to a resolution of 1.84 Å. rcsb.org This high resolution allows for a detailed analysis of the active site. Interestingly, the crystal structure reveals that the alkyl group of the substrate, which is targeted for hydroxylation, is not oriented towards the active iron center of the heme cofactor. mdpi.com This observation is contrary to the expected configuration for a typical P450-catalyzed aliphatic C-H bond hydroxylation reaction. mdpi.com

Molecular dynamics simulations have been employed to investigate the discrepancy between the static crystal structure and the catalytically active conformation. mdpi.com These simulations suggest that the substrate adopts a different position in the dynamic state, bringing the target C-H bond closer to the reactive iron-oxo species of the enzyme. nih.govmdpi.com The research associated with this structure also explored the regioselective hydroxylation of this compound to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid. rcsb.orgacs.org

The crystallographic data for the CYP199A4/4-(2-oxopropyl)benzoic acid complex (PDB: 8VL0) are summarized in the tables below.

Crystal and Data Collection Parameters for PDB ID: 8VL0

| Parameter | Value |

| Method | X-RAY DIFFRACTION |

| Resolution (Å) | 1.84 |

| Space Group | P 1 21 1 |

| Unit Cell Lengths (Å) | a=41.179, b=51.407, c=79.296 |

| Unit Cell Angles (°) | α=90, β=92.01, γ=90 |

| Radiation Source | SYNCHROTRON |

| Beamline | AUSTRALIAN SYNCHROTRON BEAMLINE MX1 |

| Wavelength (Å) | 0.95372 |

| Data sourced from RCSB PDB entry 8VL0. rcsb.org |

Refinement Statistics for PDB ID: 8VL0

| Parameter | Value |

| R-Value Work | 0.183 |

| R-Value Free | 0.222 |

| R-Value Observed | 0.185 |

| Total Atom Count | 3,506 |

| Modeled Residue Count | 393 |

| Data sourced from RCSB PDB entry 8VL0. rcsb.org |

These data provide a comprehensive overview of the quality of the X-ray diffraction experiment and the resulting structural model. The R-values are statistical measures of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit. The resolution is a measure of the level of detail that can be observed in the electron density map.

The study of the CYP199A4/4-(2-oxopropyl)benzoic acid complex also involved investigations into subsequent C-C bond cleavage reactions, drawing parallels to the activity of mammalian CYP17A1 in steroid biosynthesis. rcsb.orgacs.org Furthermore, mutations, such as F182L and F182A, were introduced to the enzyme to explore their effects on hydroxylation and C-C bond cleavage activities. rcsb.orgacs.org

Advanced Research Applications and Broader Scientific Implications of 4 2 Oxopropyl Benzoic Acid Research

Contribution to Understanding Enzyme Catalysis and Engineering Principles

Research centered on 4-(2-Oxopropyl)benzoic acid has been instrumental in advancing our knowledge of enzyme catalysis, particularly within the cytochrome P450 (CYP) superfamily. nih.govacs.orgillinois.edu These heme-thiolate monooxygenase enzymes are crucial for their ability to oxidize a wide array of substrates, including the regioselective hydroxylation of carbonyl-containing compounds like this compound. nih.govacs.orgillinois.edu

Studies utilizing the CYP199A4 enzyme from Rhodopseudomonas palustris HaA2 have demonstrated the regioselective hydroxylation of this compound to its α-hydroxyketone metabolite, 4-(1-hydroxy-2-oxopropyl)benzoic acid, with a high degree of stereoselectivity. nih.govacs.orgillinois.edu High-resolution X-ray crystal structures of CYP199A4 in complex with this compound have provided a structural basis for these biochemical observations, revealing key details about substrate binding and orientation within the enzyme's active site. mdpi.comrcsb.org

Interestingly, while wild-type CYP199A4 efficiently catalyzes this hydroxylation, it does not readily support the subsequent carbon-carbon bond cleavage (lyase) reaction of the resulting α-hydroxyketone. nih.govacs.orgillinois.edu This observation has spurred protein engineering efforts. Molecular dynamics (MD) simulations predicted that specific mutations, such as the F182L and F182A variants of CYP199A4, could facilitate the lyase activity by allowing the substrate to approach the ferric-peroxo intermediate more closely. nih.govacs.orgillinois.edu Experimental validation confirmed that these engineered variants indeed catalyze the C-C bond cleavage, highlighting the power of computational predictions in guiding enzyme redesign. nih.govacs.orgillinois.edu This dual functionality of hydroxylation followed by C-C bond cleavage is analogous to the activity of the mammalian CYP17A1 enzyme involved in steroid biosynthesis. nih.govacs.orgillinois.edu

The following table summarizes the catalytic activities of wild-type and mutant CYP199A4 enzymes on this compound and its metabolite:

| Enzyme | Substrate | Primary Product | Activity |

| Wild-Type CYP199A4 | This compound | 4-(1-hydroxy-2-oxopropyl)benzoic acid | Hydroxylation |

| F182L-CYP199A4 | 4-(1-hydroxy-2-oxopropyl)benzoic acid | 4-Formylbenzoic acid and Terephthalic acid | C-C Bond Cleavage |

| F182A-CYP199A4 | This compound | 4-(1-hydroxy-2-oxopropyl)benzoic acid, 4-Formylbenzoic acid, and Terephthalic acid | Hydroxylation and C-C Bond Cleavage |

These findings provide profound insights into the structure-function relationships governing P450-catalyzed reactions and establish a framework for engineering novel enzymatic functions for applications in biocatalysis and synthetic biology.

Development of Novel Synthetic Pathways Utilizing Keto-Carboxylic Acid Functionality

The dual functionality of a ketone and a carboxylic acid within this compound makes it a versatile building block in organic synthesis. This unique structure allows for a variety of chemical transformations, enabling the construction of more complex molecules. mdpi.com

The carboxylic acid group can undergo typical reactions such as esterification, while the ketone functionality allows for reactions like nucleophilic addition and condensation. mdpi.com For instance, the ketone can be a site for forming hydrazone bonds, which is particularly useful in the development of pH-sensitive drug delivery systems.

Research has demonstrated the synthesis of novel pyridine-thiazole hybrid molecules using derivatives of keto-acids. mdpi.com These synthetic strategies often involve multi-component reactions, which are efficient methods for creating diverse heterocyclic compounds. whiterose.ac.uk The development of such pathways highlights the utility of keto-carboxylic acids in generating libraries of compounds for screening in drug discovery and other applications. whiterose.ac.uk

Insights into Metabolite Formation and Biotransformation Processes

The study of this compound has provided valuable insights into how organisms metabolize xenobiotic compounds. The biotransformation of this compound by enzymes like CYP199A4 serves as a model system for understanding metabolic pathways. nih.govresearchgate.net

The initial hydroxylation of this compound to 4-(1-hydroxy-2-oxopropyl)benzoic acid is a key metabolic step. nih.gov Subsequent reactions, such as the C-C bond cleavage observed with engineered P450 enzymes, demonstrate the potential for further metabolism into smaller, more easily excreted molecules like 4-formylbenzoic acid and terephthalic acid. nih.gov

Furthermore, the reduction of this compound to 4-(2-hydroxypropyl)benzoic acid has also been observed, indicating that reductive pathways can also play a role in its metabolism. researchgate.net Understanding these biotransformation processes is crucial for predicting the fate of similar chemical structures in biological systems.

The following table details the characterized metabolites of this compound:

| Metabolite | Formation Pathway | Enzyme System (if known) |

| 4-(1-hydroxy-2-oxopropyl)benzoic acid | Hydroxylation | Wild-Type CYP199A4 |

| 4-Formylbenzoic acid | C-C Bond Cleavage | F182L/F182A-CYP199A4 |

| Terephthalic acid | C-C Bond Cleavage | F182L/F182A-CYP199A4 |

| 4-(2-hydroxypropyl)benzoic acid | Reduction | Not specified |

Role in Analytical Chemistry as Reference Standards for Complex Mixtures

In analytical chemistry, pure, well-characterized compounds are essential as reference standards for the accurate identification and quantification of substances in complex mixtures. This compound and its metabolites serve this critical role, particularly in studies involving environmental samples, biological fluids, and industrial process monitoring.

The availability of these compounds as standards allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). jmchemsci.com These methods are used to separate, identify, and measure the concentration of specific analytes in a mixture. Without reliable reference standards, the confident identification of compounds in complex matrices would be significantly more challenging. The use of such standards is fundamental to ensuring the quality and reliability of analytical data in various scientific and industrial fields.

Q & A

Q. What are the recommended safety protocols for handling 4-(2-Oxopropyl)benzoic acid in laboratory settings?

Methodological Answer: this compound is classified under GHS as follows:

- Acute toxicity (oral, Category 4, H302)

- Skin corrosion/irritation (Category 2, H315)

- Serious eye damage/irritation (Category 2A, H319)

- Respiratory irritation (Category 3, H335) .

Safety Measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks.

- Exposure Control: Avoid dust formation; ensure proper ventilation.

- Emergency Procedures: For skin contact, wash with soap and water. For eye exposure, rinse with water for ≥15 minutes. Seek medical attention for ingestion or persistent symptoms .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

Methodological Answer: A documented synthesis involves reacting this compound with glyoxylic acid at 75–80°C for 5 hours , yielding a di-acid intermediate (50% post-purification via flash column chromatography). Key steps include:

- Cyclization: Use trifluoroacetic acid to form hydroxyl-furanone derivatives.

- Characterization: Confirm intermediates via ¹H NMR (e.g., (Z)-4-(1-carboxy-3-oxobut-1-en-2-yl)benzoic acid) .

Optimization Tips:

- Monitor reactions by TLC to track intermediate formation.

- Adjust solvent polarity during column chromatography to improve yield.

Advanced Research Questions

Q. How does this compound enable pH-sensitive drug release in polymer conjugates?

Methodological Answer: In HPMA copolymer-drug conjugates, this compound is esterified with dexamethasone (DEX) and linked via a hydrazone bond . This bond hydrolyzes under acidic conditions (e.g., endosomal pH 5.0), enabling controlled release:

- Release Kinetics: At pH 5.0, ~90% of DEX is released within 24 hours vs. 25% at pH 7.4 (bloodstream) .

- Experimental Design: Use dynamic dialysis or UV-Vis spectroscopy to quantify drug release across pH gradients.

Table 1: pH-Dependent Release Profile of DEX-4-(2-Oxopropyl)benzoic Acid Conjugates

| pH | Cumulative Release (24 h) |

|---|---|

| 5.0 | 90% |

| 6.3 | 60% |

| 7.4 | 25% |

Q. What analytical techniques are critical for characterizing intermediates and derivatives of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm structural integrity of intermediates (e.g., di-acid compounds) .

- High-Performance Liquid Chromatography (HPLC): Assess purity and quantify reaction yields.

- Mass Spectrometry (MS): While specific data for this compound is limited (NIST Database), ESI-MS can validate molecular weights of derivatives .

Data Interpretation Tip: Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey) to resolve ambiguities .

Q. How should researchers address contradictory stability data for this compound under varying storage conditions?

Methodological Answer: Evidence indicates stability under "recommended storage conditions" but lacks specifics (e.g., temperature, humidity) . To resolve discrepancies:

- Controlled Stability Studies: Store samples at 4°C, 25°C, and 40°C with 60% humidity. Monitor degradation via HPLC every 30 days.

- Degradation Markers: Track formation of byproducts (e.g., benzoic acid derivatives) using LC-MS.

Q. What role does this compound play in synthesizing biologically active furanone derivatives?

Methodological Answer: The compound serves as a precursor for hydroxyl-furanone synthesis via cyclization. For example:

- Reaction Pathway: Treat di-acid intermediates with trifluoroacetic acid to induce ring closure.

- Biological Relevance: Furanones are explored for anti-inflammatory and anticancer properties .

Q. How can researchers mitigate risks when scaling up synthesis of this compound derivatives?

Methodological Answer:

- Process Safety: Conduct calorimetry (e.g., DSC) to identify exothermic reactions.

- Waste Management: Neutralize acidic byproducts before disposal.

- Quality Control: Implement in-line FTIR for real-time reaction monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.